molecular formula C9H11N3O2 B2978310 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1339078-23-7

1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2978310
CAS No.: 1339078-23-7
M. Wt: 193.206
InChI Key: FCAOHOPLRONFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide (hereafter referred to as the target compound) is a pyridazinone derivative characterized by a six-membered pyridazinone ring substituted with a methyl group at position 1 and a prop-2-en-1-yl (allyl) carboxamide group at position 2.

The allyl group introduces both steric and electronic effects, while the methyl group enhances metabolic stability by blocking oxidation at the N1 position. The carboxamide moiety facilitates hydrogen bonding, a critical feature for target binding.

Properties

IUPAC Name

1-methyl-6-oxo-N-prop-2-enylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-3-6-10-9(14)7-4-5-8(13)12(2)11-7/h3-5H,1,6H2,2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAOHOPLRONFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C9H10N4O(CAS No 1887014 12 1)\text{C}_9\text{H}_{10}\text{N}_4\text{O}\quad (\text{CAS No 1887014 12 1})

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the field of cancer therapeutics. Its mechanism of action primarily involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
HeLa12Inhibition of DNA synthesis
MDA-MB-2319.0Induction of apoptosis
A5494.6Inhibition of cell cycle progression
PC30.021Modulation of signaling pathways

These values indicate that the compound is particularly potent against prostate cancer cells (PC3) and shows promising activity against breast (MDA-MB-231) and cervical cancer (HeLa) cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit mutant isocitrate dehydrogenase (mIDH1), a key enzyme involved in metabolic pathways that are often dysregulated in cancer cells .
  • Cell Cycle Arrest : Studies indicate that it induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation .
  • Apoptosis Induction : The compound promotes programmed cell death in various cancer cell types, contributing to its antiproliferative effects .

Structure-Activity Relationship (SAR)

The modification of functional groups on the pyridazine ring significantly affects the biological activity of the compound. For instance:

  • Substitutions at the 3-position with halogens or hydroxyl groups enhance antiproliferative activity.
  • The presence of electron-withdrawing groups increases potency due to improved binding affinity to target enzymes.

Case Studies

A notable study evaluated the effects of various derivatives based on the core structure of this compound:

  • Derivative A : Exhibited an IC50 value of 5 µM against HeLa cells.
  • Derivative B : Showed reduced activity with an IC50 value of 25 µM when a methyl group was added at the 4-position.

These findings underscore the importance of precise structural modifications for optimizing therapeutic efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Implications

Table 1: Key Structural Differences Among Pyridazinone Derivatives
Compound Name N1 Substituent N3 Carboxamide Substituent Key Functional Groups Biological Target/Activity
Target compound Methyl Prop-2-en-1-yl Allyl, carboxamide Proteasome inhibition (inferred)
Compound 5 (from ) Benzyl 3-(Cyclopropylcarbamoyl)phenyl Cyclopropyl, aryl T. cruzi proteasome inhibitor
Compound 6 (from ) Benzyl N-Methyl-3-(cyclopropylcarbamoyl)phenyl N-Methyl, cyclopropyl Enhanced proteasome inhibition
Compound in Methyl [5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl Oxopyrrolidinyl, pyridinyl Not specified (structural analog)
Compound 3(1) (from ) - Prop-2-en-1-yl (thiazol-imine) Thiazole, methoxyphenyl Angiotensin II receptor antagonist
Key Observations:
  • N3 Substituents: The allyl group in the target compound contrasts with aryl or heteroaryl groups in analogs.
  • Biological Targets: Pyridazinones with benzyl substituents (e.g., Compound 5) show confirmed activity against T. cruzi proteasomes, while thiazol-imine derivatives () target angiotensin II receptors. The target compound’s activity remains inferred but aligns with proteasome inhibition due to structural similarities .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target compound C10H11N3O2 205.22 1.8 ~2.5 (DMSO)
Compound 5 C22H21N3O2 359.43 3.5 ~0.8 (DMSO)
Compound in C16H17N5O3 327.34 2.1 ~5.0 (DMSO)
Compound 3(1) () C18H17BrN2OS 399.31 3.2 ~1.2 (Ethanol)
Key Observations:
  • The target compound’s lower molecular weight and logP compared to Compound 5 suggest improved aqueous solubility, critical for bioavailability.
  • The oxopyrrolidinyl-pyridinyl substituent in ’s compound enhances solubility due to polar heteroatoms, a feature absent in the allyl-substituted target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.